4-Methyl-2-(p-tolyl)pyrrole
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Overview
Description
4-Methyl-2-(p-tolyl)pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a methyl group at the 4-position and a p-tolyl group at the 2-position, making it a substituted pyrrole derivative. Pyrrole derivatives are known for their biological and chemical significance, often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(p-tolyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the reaction between 4-methyl-1,4-diketone and p-toluidine in the presence of an acid catalyst can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(p-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
4-Methyl-2-(p-tolyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2-(p-tolyl)pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
2-Methylpyrrole: Lacks the p-tolyl group, resulting in different chemical and biological properties.
4-Methylpyrrole: Lacks the p-tolyl group, affecting its reactivity and applications.
2-(p-Tolyl)pyrrole: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
Uniqueness: 4-Methyl-2-(p-tolyl)pyrrole’s unique combination of substituents at the 2- and 4-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
4-Methyl-2-(p-tolyl)pyrrole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a methyl group and a p-tolyl group. This structure is significant as the presence of the pyrrole moiety is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research Findings:
- Antibacterial Properties : Studies have demonstrated that pyrrole derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, halogenated pyrroles have shown promising activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Minimum Inhibitory Concentration (MIC) : In a study involving various pyrrole derivatives, this compound exhibited an MIC value of 32 μg/mL against MRSA, indicating significant antibacterial potential .
Anticancer Activity
Case Studies:
- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death .
- Mechanism of Action : The anticancer activity is attributed to its ability to inhibit DNA synthesis and disrupt cell cycle progression. This effect is enhanced by the compound's interaction with specific cellular targets, including topoisomerases .
Other Biological Activities
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or inflammatory bowel disease. The compound appears to modulate cytokine production, reducing inflammation markers in experimental models.
- Neuroprotective Effects : Preliminary research indicates that this compound may also exhibit neuroprotective properties, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress .
Summary of Biological Activities
Properties
Molecular Formula |
C12H13N |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
InChI Key |
ZZXXARUPVAGHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN2)C |
Origin of Product |
United States |
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